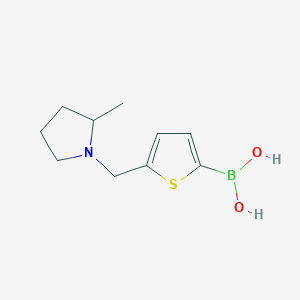
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid
描述
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thienyl ring, which is further substituted with a pyrrolidinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through various methods, including the reaction of 2-bromo-5-chlorothiophene with appropriate reagents.
Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thienyl ring.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl ring to a dihydrothiophene derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
科学研究应用
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of (5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thienyl and pyrrolidinylmethyl groups.
2-Thienylboronic Acid: Similar thienyl structure but without the pyrrolidinylmethyl substitution.
Pyrrolidinylmethylboronic Acid: Contains the pyrrolidinylmethyl group but lacks the thienyl ring.
Uniqueness
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid is unique due to its combination of a thienyl ring and a pyrrolidinylmethyl group, which can provide distinct electronic and steric properties. This uniqueness can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
属性
分子式 |
C10H16BNO2S |
|---|---|
分子量 |
225.12 g/mol |
IUPAC 名称 |
[5-[(2-methylpyrrolidin-1-yl)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-3-2-6-12(8)7-9-4-5-10(15-9)11(13)14/h4-5,8,13-14H,2-3,6-7H2,1H3 |
InChI 键 |
IEPHNHIMQJKYHG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(S1)CN2CCCC2C)(O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
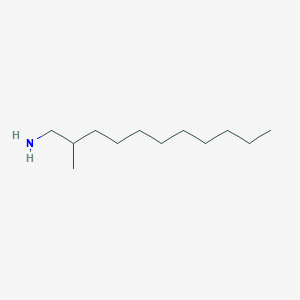
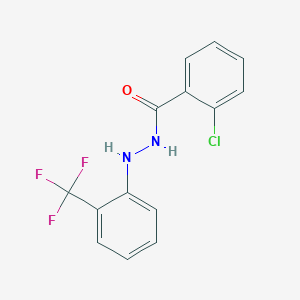
![1-(3,8-Diaza-bicyclo[3.2.1]oct-3-yl)-ethanone](/img/structure/B8288333.png)
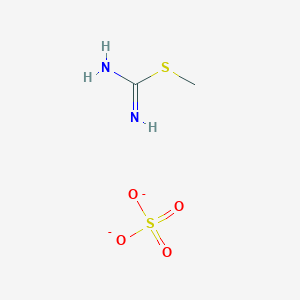
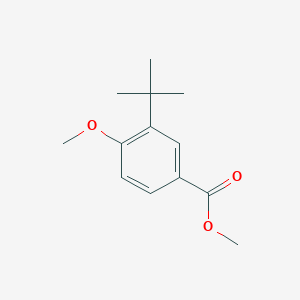
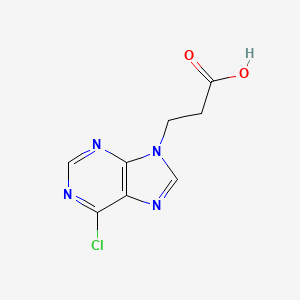
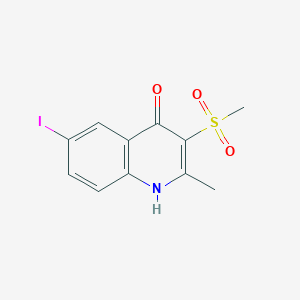
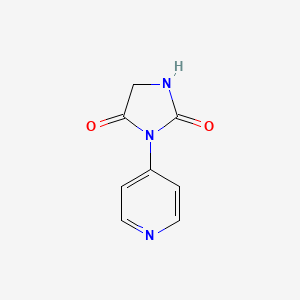
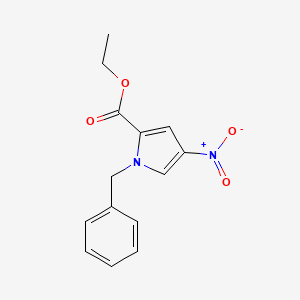
![6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B8288390.png)
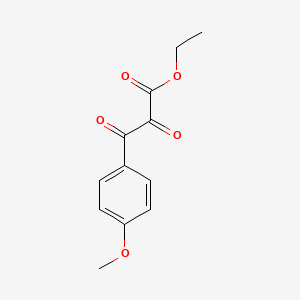

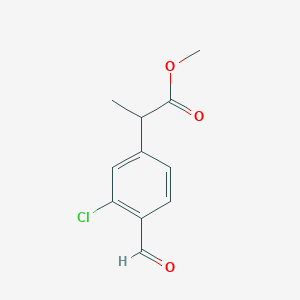
![tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B8288413.png)
